molecular formula C10H10F2OS B14050699 1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one

Cat. No.: B14050699
M. Wt: 216.25 g/mol
InChI Key: ULJFJUBMZMUTAH-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propanone moiety. One common method involves the reaction of 3-(difluoromethyl)phenylboronic acid with 4-mercaptophenylpropan-1-one under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with thiol-containing proteins, potentially modulating their activity. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-(Difluoromethyl)-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(3-(Difluoromethyl)-4-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-8(13)6-3-4-9(14)7(5-6)10(11)12/h3-5,10,14H,2H2,1H3

InChI Key

ULJFJUBMZMUTAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)S)C(F)F

Origin of Product

United States

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